molecular formula C14H10F2O3 B6402769 6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1261945-00-9

6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6402769
CAS No.: 1261945-00-9
M. Wt: 264.22 g/mol
InChI Key: VFURXJVGGVETRF-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative. The compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core. Its molecular formula is C14H10F2O3, and it has a molecular weight of 264.22 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and other functionalized aromatic compounds.

Scientific Research Applications

6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid is unique due to the specific positioning of its fluorine atoms and methoxy group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-fluoro-6-(3-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-12-6-5-8(7-11(12)16)9-3-2-4-10(15)13(9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFURXJVGGVETRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690161
Record name 3,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-00-9
Record name 3,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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